
4-(4-Methylphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an oxadiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyl-1,2,4-oxadiazolidin-5-one: Lacks the p-tolyl group, which may affect its reactivity and applications.
4-(p-Tolyl)-1,2,4-oxadiazolidin-5-one:
2,3-Diphenyl-4-(m-tolyl)-1,2,4-oxadiazolidin-5-one: Similar structure but with a different substitution pattern on the tolyl group.
Uniqueness
2,3-Diphenyl-4-(p-tolyl)-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of phenyl and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
62803-75-2 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C21H18N2O2/c1-16-12-14-18(15-13-16)22-20(17-8-4-2-5-9-17)23(25-21(22)24)19-10-6-3-7-11-19/h2-15,20H,1H3 |
Clave InChI |
QMWNNXHRCDBXTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


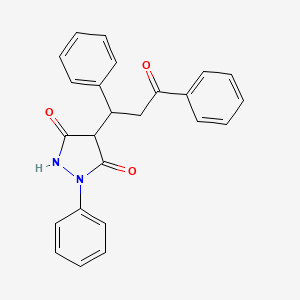

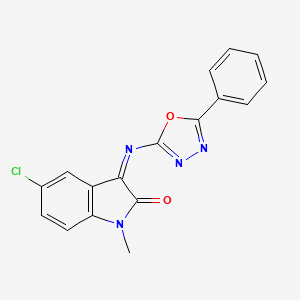
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
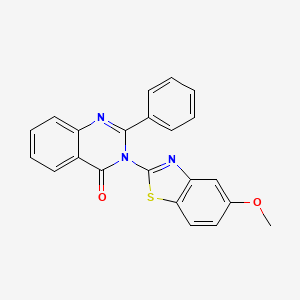
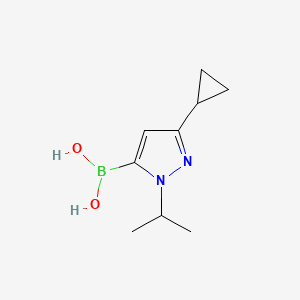

![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
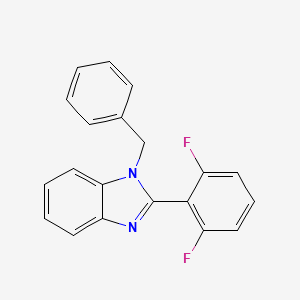


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
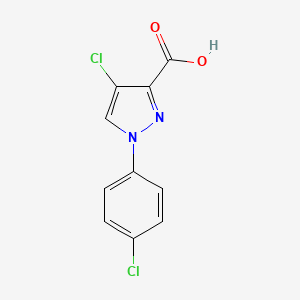
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
